Lappaol F
Overview
Description
Lappaol F is a novel anticancer agent isolated from the plant Arctium lappa L., commonly known as burdock. This compound has shown significant potential in suppressing cancer cell growth in various human cancer cell lines. It induces cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lappaol F is primarily isolated from the seeds of Arctium lappa L. using bioactivity-guided isolation and fractionation techniques. The seeds are extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Lappaol F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Lappaol F has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique chemical properties and potential as a lead compound for developing new anticancer agents.
Biology: Research focuses on its effects on cell cycle regulation and apoptosis in various cancer cell lines.
Industry: While its industrial applications are still being explored, this compound’s potential as a natural product-based therapeutic agent is of significant interest.
Mechanism of Action
Lappaol F exerts its effects by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis. It achieves this by modulating the expression and function of key cell cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1). Additionally, this compound activates caspases, which are crucial for the execution of apoptosis .
Comparison with Similar Compounds
Lappaol F is unique among lignans isolated from Arctium lappa L. due to its potent anticancer activity. Similar compounds include:
Arctigenin: Another lignan from Arctium lappa L. that also exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Lappaol A and Lappaol C: These compounds share structural similarities with this compound and have shown varying degrees of biological activity.
In comparison, this compound stands out for its strong growth inhibitory effects on tumor cells and minimal cytotoxic effects on non-tumorigenic cells .
Properties
IUPAC Name |
(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNKOCZXAVTXTG-NYGVLQSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318593 | |
Record name | Lappaol F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69394-17-8 | |
Record name | Lappaol F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69394-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lappaol F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lappaol F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAPPAOL F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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